METHYL 2-[2-(2-METHOXYPHENYL)QUINOLINE-4-AMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE
Overview
Description
Methyl 2-({[2-(2-methoxyphenyl)-4-quinolinyl]carbonyl}amino)-4,5-dimethyl-3-thiophenecarboxylate is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline ring, a thiophene ring, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-[2-(2-METHOXYPHENYL)QUINOLINE-4-AMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Pfitzinger reaction, which involves the condensation of an aromatic aldehyde with an amide in the presence of a base.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction, where the quinoline derivative reacts with methoxybenzoyl chloride in the presence of a Lewis acid catalyst.
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone with a cyanoacetamide in the presence of elemental sulfur.
Coupling Reactions: The final step involves coupling the quinoline and thiophene derivatives through an amide bond formation, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as high-performance liquid chromatography (HPLC) to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-({[2-(2-methoxyphenyl)-4-quinolinyl]carbonyl}amino)-4,5-dimethyl-3-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, dimethylformamide (DMF), and heat.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
Methyl 2-({[2-(2-methoxyphenyl)-4-quinolinyl]carbonyl}amino)-4,5-dimethyl-3-thiophenecarboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Research: The compound is used as a probe to study the interactions between quinoline derivatives and biological macromolecules such as proteins and DNA.
Mechanism of Action
The mechanism of action of METHYL 2-[2-(2-METHOXYPHENYL)QUINOLINE-4-AMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound inhibits enzymes such as topoisomerase and kinases, which are involved in DNA replication and cell signaling pathways.
DNA Intercalation: The quinoline ring can intercalate into DNA, disrupting the normal function of the DNA and leading to cell death.
Reactive Oxygen Species (ROS) Generation: The compound can induce the generation of reactive oxygen species, leading to oxidative stress and apoptosis in cancer cells.
Comparison with Similar Compounds
Methyl 2-({[2-(2-methoxyphenyl)-4-quinolinyl]carbonyl}amino)-4,5-dimethyl-3-thiophenecarboxylate can be compared with other quinoline derivatives such as:
Chloroquine: Used as an anti-malarial drug, chloroquine has a similar quinoline structure but lacks the thiophene and methoxyphenyl groups.
Quinoline N-oxide: This compound is an oxidized derivative of quinoline and is used in various chemical reactions as an oxidizing agent.
2-Phenylquinoline: This compound has a phenyl group instead of the methoxyphenyl group and is used in organic synthesis and materials science.
The uniqueness of METHYL 2-[2-(2-METHOXYPHENYL)QUINOLINE-4-AMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE lies in its combination of the quinoline, thiophene, and methoxyphenyl groups, which confer distinct electronic and biological properties.
Properties
IUPAC Name |
methyl 2-[[2-(2-methoxyphenyl)quinoline-4-carbonyl]amino]-4,5-dimethylthiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O4S/c1-14-15(2)32-24(22(14)25(29)31-4)27-23(28)18-13-20(17-10-6-8-12-21(17)30-3)26-19-11-7-5-9-16(18)19/h5-13H,1-4H3,(H,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHDXPXSQVGUYKL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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